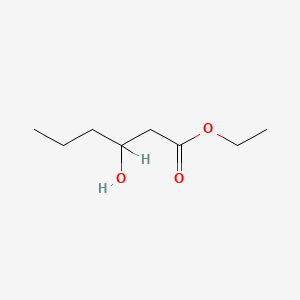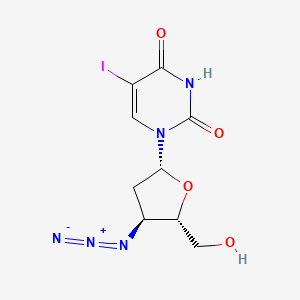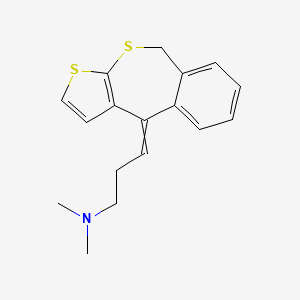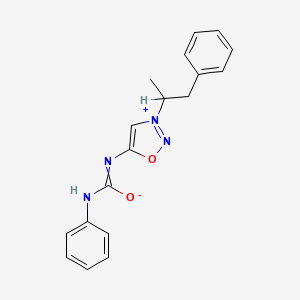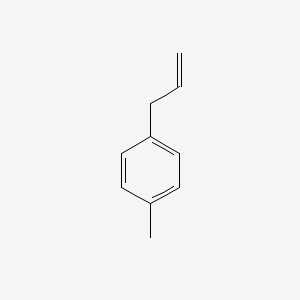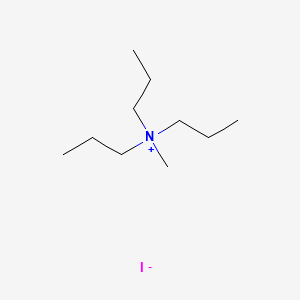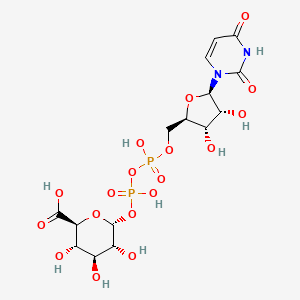
Uridine diphosphate glucuronic acid
Overview
Description
UDP-alpha-D-glucuronic acid is a nucleoside diphosphate sugar that serves as a source of glucuronic acid for polysaccharide biosynthesis. It is an intermediate in the biosynthesis of ascorbic acid (except in primates and guinea pigs) and participates in the heme degradation process in humans . This compound is crucial in the formation of many glucosiduronides with various aglycones in animals .
Mechanism of Action
Target of Action
Uridine diphosphate glucuronic acid (UDPGA) primarily targets enzymes known as glucuronosyltransferases . These enzymes play a crucial role in the process of glucuronidation, a major pathway in the metabolism and elimination of many endogenous and exogenous compounds . UDPGA also interacts with other enzymes such as UDP-glucose 6-dehydrogenase .
Mode of Action
UDPGA acts as a glucuronic acid donor in glucuronosyltransferase reactions . It is produced from UDP-glucose by the enzyme UDP-glucose 6-dehydrogenase using NAD+ as a cofactor . The glucuronic acid from UDPGA is transferred to a variety of small lipophilic compounds, rendering them more water-soluble and thus easier to excrete .
Biochemical Pathways
UDPGA is involved in several biochemical pathways. It is an intermediate in the biosynthesis of ascorbic acid and participates in the heme degradation process in humans . It also plays a key role in the glucuronidation pathway, which is a major route for the detoxification and elimination of a wide range of endogenous and exogenous compounds .
Pharmacokinetics
It is involved in the glucuronidation process, which is a major pathway for drug metabolism and elimination . The glucuronidation process increases the water solubility of drugs, facilitating their excretion from the body .
Result of Action
The action of UDPGA results in the formation of glucuronides, which are more water-soluble than the original compounds and can be more easily excreted from the body . This process is crucial for the detoxification and elimination of a wide range of substances, including drugs, toxins, and endogenous compounds .
Action Environment
The action of UDPGA can be influenced by various environmental factors. For example, the activity of the enzymes that UDPGA interacts with can be affected by factors such as pH, temperature, and the presence of other substances . Additionally, genetic factors can influence the activity of these enzymes, which can in turn affect the action of UDPGA .
Biochemical Analysis
Biochemical Properties
Uridine diphosphate glucuronic acid is synthesized from uridine diphosphate glucose by the enzyme uridine diphosphate glucose 6-dehydrogenase, using nicotinamide adenine dinucleotide as a cofactor . This compound acts as a glycosyl donor in glycosyltransferase reactions, contributing to the biosynthesis of glycosaminoglycans, glycosphingolipids, and pectins . It interacts with various enzymes, including uridine diphosphate glucuronosyltransferases, which facilitate the transfer of glucuronic acid to substrates, aiding in their solubility and excretion .
Cellular Effects
This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a significant role in the detoxification of xenobiotics and endogenous compounds by converting them into more water-soluble forms for excretion . This process is vital for maintaining cellular homeostasis and protecting cells from toxic substances. Additionally, this compound is involved in the synthesis of extracellular matrix components, which are essential for cell structure and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role as a glycosyl donor. It binds to glycosyltransferases, facilitating the transfer of glucuronic acid to various substrates . This binding interaction is crucial for the conjugation of bilirubin, hormones, and drugs, enhancing their solubility and promoting their excretion . The activation or inhibition of specific enzymes by this compound can also lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature and pH, which can affect its degradation and efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of detoxification and metabolism . Its stability and activity may decrease over extended periods, necessitating careful handling and storage .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it effectively enhances the detoxification of xenobiotics and endogenous compounds, promoting their excretion . At higher doses, it may exhibit toxic or adverse effects, potentially disrupting cellular homeostasis and causing cellular damage . Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of glycosaminoglycans, glycosphingolipids, and pectins . It interacts with enzymes such as uridine diphosphate glucuronosyltransferases, which facilitate the transfer of glucuronic acid to substrates . This process is essential for the detoxification of bilirubin and other substances, as well as the synthesis of extracellular matrix components . The metabolic flux and levels of metabolites can be significantly influenced by the availability and activity of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes, ensuring its availability for biochemical reactions . The localization and accumulation of this compound can impact its activity and function, influencing processes such as detoxification and metabolism .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum . Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular localization of this compound is crucial for its role in glycosylation and detoxification processes, ensuring its availability where it is needed most .
Preparation Methods
Synthetic Routes and Reaction Conditions: UDP-alpha-D-glucuronic acid is synthesized from UDP-glucose by the enzyme UDP-glucose 6-dehydrogenase using nicotinamide adenine dinucleotide as a cofactor . The process involves the oxidation of UDP-glucose to UDP-glucuronic acid.
Industrial Production Methods: An efficient three-step cascade route has been developed using whole cells expressing hyperthermophilic enzymes to produce UDP-alpha-D-glucuronic acid from starch . This method involves coupling a coenzyme regeneration system with an appropriate expression level of UDP-glucose 6-dehydrogenase in a single strain, allowing the cells to meet nicotinamide adenine dinucleotide requirements without the addition of exogenous nicotinamide adenine dinucleotide .
Chemical Reactions Analysis
Types of Reactions: UDP-alpha-D-glucuronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: UDP-alpha-D-glucuronic acid can be epimerized to UDP-iduronic acid, which donates iduronic acid to polysaccharides.
Major Products Formed: The major products formed from these reactions include various glucosiduronides and polysaccharides .
Scientific Research Applications
UDP-alpha-D-glucuronic acid has numerous scientific research applications:
Comparison with Similar Compounds
UDP-glucose: A precursor to UDP-alpha-D-glucuronic acid, involved in the synthesis of glycogen and glycosaminoglycans.
UDP-iduronic acid: An epimer of UDP-alpha-D-glucuronic acid, involved in the synthesis of polysaccharides.
UDP-galacturonic acid: Another similar compound involved in the synthesis of polysaccharides.
Uniqueness: UDP-alpha-D-glucuronic acid is unique due to its role in the biosynthesis of ascorbic acid and its involvement in the heme degradation process . Additionally, its ability to form various glucosiduronides makes it essential for detoxification processes in the liver .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)/t4-,6-,7+,8+,9-,10-,11+,12-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYANYHVCAPMJV-LXQIFKJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O18P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903961 | |
| Record name | Uridine diphosphate glucuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Uridine diphosphate glucuronic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000935 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2616-64-0 | |
| Record name | UDP-glucuronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2616-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine diphosphate glucuronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002616640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UDP-alpha-D-glucuronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03041 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Uridine diphosphate glucuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | URIDINE DIPHOSPHATE GLUCURONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04SZC4MEFQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Uridine diphosphate glucuronic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000935 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



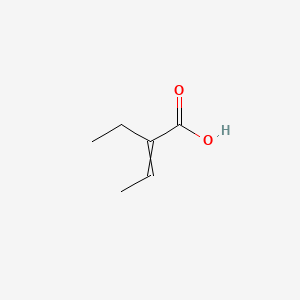
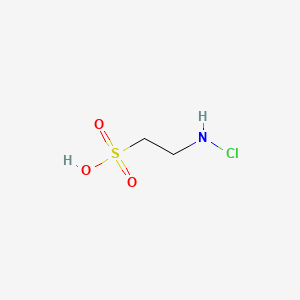
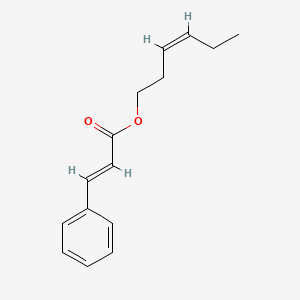

![9,10-Didehydro-N-[1-(hydroxymethyl)-propyl]-D-lysergamide](/img/structure/B1199605.png)
